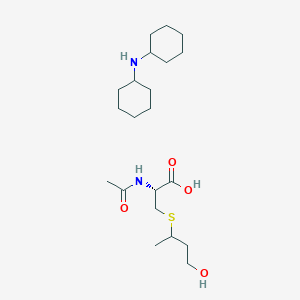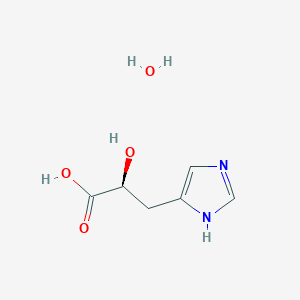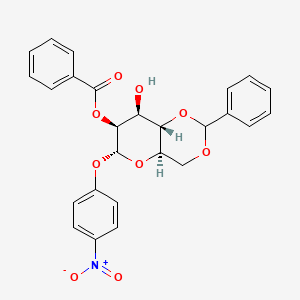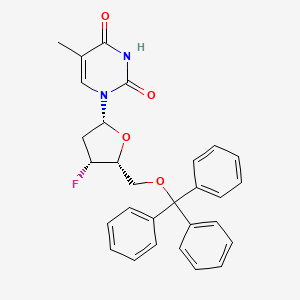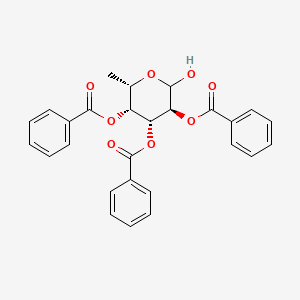
2,3,4-Tri-O-benzoyl-L-fucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-O-benzoyl-L-fucopyranose (TOBF) is a synthetic compound derived from the naturally occurring sugar L-fucose. It is a carbohydrate-based molecule that has been studied for its potential therapeutic applications, and it is currently being investigated for its potential use in the treatment of various diseases. TOBF has been shown to have a range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis of Glycosyl Derivatives : It's used in the synthesis of di-O-glycosyl derivatives of methyl α-L-rhamnopyranoside, involving stereoselective glycosylation and using 2,3,4-tri-O-benzoyl-α-L-fucopyranosyl bromide as a glycosyl donor (Nifant'ev et al., 1992).
Enzyme Inhibitor Synthesis : It's utilized in synthesizing 4-deoxy and 4-deoxy-4-halogeno derivatives of L-fucose, which are potential enzyme inhibitors. This involves conversion and subsequent reaction steps leading to various hexopyranoside derivatives (Lindhorst & Thiem, 1991).
Synthesis of Fucosyl Derivatives : It plays a critical role in the synthesis of 2-O-α-L-fucopyranosyl-L-fucopyranose, indicating its importance in the development of complex carbohydrate structures (Flowers et al., 1967).
Role in Stereoselective Glycosylation : It is used in glycosylation processes under Helferich conditions, which is significant for stereoselectivity in carbohydrate synthesis, especially for acceptors with axial hydroxyl groups or bulky monosaccharide substituents (Nifant'ev et al., 1993).
Antigenic Determinant Synthesis : It's instrumental in synthesizing complex saccharides like the tetrasaccharide O-α-L-fucopyranosyl-(1 → 2)-[O-α-D-galactopyranosyl-(1 → 3)]-O-β-D-galactopyranosyl-(1 →4)-2-acetamido-2-deoxy-D-glucopyranose, which is a key antigenic determinant of human blood-group B (type 2) (Milat & Sinaÿ, 1981).
Safety and Hazards
When handling 2,3,4-Tri-O-benzoyl-L-fucopyranose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .
Mécanisme D'action
Target of Action
It is noted that this compound possesses potent antiviral characteristics , suggesting that it may interact with viral proteins or enzymes.
Mode of Action
Given its antiviral properties , it may inhibit viral replication by interacting with key viral proteins or enzymes, disrupting their function and thus preventing the virus from multiplying.
Biochemical Pathways
Considering its antiviral activity , it’s plausible that it interferes with the viral life cycle, potentially affecting pathways related to viral entry, replication, assembly, or release.
Result of Action
Given its antiviral properties , it can be inferred that the compound may prevent viral replication within host cells, thereby inhibiting the spread of the virus.
Analyse Biochimique
Biochemical Properties
2,3,4-Tri-O-benzoyl-L-fucopyranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycoproteins. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This compound can also interact with proteins and other biomolecules, forming stable complexes that are essential for various biochemical processes .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of various cell types by modulating the activity of key signaling molecules and transcription factors. This compound can also impact cellular metabolism by altering the flux of metabolic pathways and the levels of specific metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular signaling pathways and metabolic processes. Threshold effects have been observed, indicating that careful dosage optimization is crucial for achieving desired outcomes in research .
Propriétés
IUPAC Name |
[(2S,3R,4R,5S)-4,5-dibenzoyloxy-6-hydroxy-2-methyloxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-17-21(33-24(28)18-11-5-2-6-12-18)22(34-25(29)19-13-7-3-8-14-19)23(27(31)32-17)35-26(30)20-15-9-4-10-16-20/h2-17,21-23,27,31H,1H3/t17-,21+,22+,23-,27?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEZHORWKBBBND-POEZRXMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




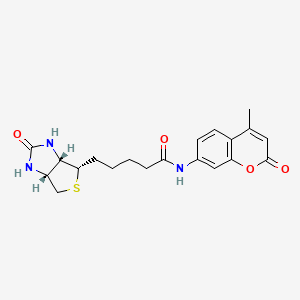
![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

